Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride
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Overview
Description
Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl ester, and a phenyl ring substituted with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride typically involves the esterification of the corresponding amino acid. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process may involve heating under reflux to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl ring and tert-butyl group contribute to the compound’s hydrophobic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 2-amino-3-(4′-methoxy-[1,1′-biphenyl]-4-yl)propanoate hydrochloride
- 3-(3-Amino-4-propoxyphenyl)propanoic acid
Uniqueness
Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride is unique due to the presence of the tert-butyl group on the phenyl ring, which enhances its hydrophobic interactions and binding affinity. This structural feature distinguishes it from other similar compounds and contributes to its specific biological and chemical properties.
Biological Activity
Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate; hydrochloride
- Molecular Formula : C15H22ClN2O3
- Molecular Weight : 304.80 g/mol
Research indicates that this compound may function through several mechanisms:
- Inhibition of Mitotic Checkpoint : It has been found to inhibit the mitotic checkpoint, which is crucial for proper chromosome segregation during cell division. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies .
- Antiproliferative Effects : Studies have shown that the compound exhibits antiproliferative activity against various cancer cell lines. The mechanism involves the disruption of the spindle assembly checkpoint, leading to cell cycle arrest and subsequent cell death .
- Cellular Signaling Modulation : The compound may also modulate cellular signaling pathways involved in growth and survival, contributing to its therapeutic potential in treating tumors that exhibit uncontrolled growth .
Case Studies
- Antitumor Activity : In a study involving xenograft models, Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate demonstrated significant tumor growth inhibition. Tumor-bearing mice treated with this compound exhibited reduced tumor size compared to control groups, indicating its potential as an effective anticancer agent .
- Cell Line Studies : A series of experiments conducted on various cancer cell lines (e.g., breast cancer, lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied among different cell lines, highlighting its selective cytotoxicity .
Comparative Data Table
Study Type | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
In vitro | MCF-7 (Breast Cancer) | 15 | Significant reduction in cell viability |
In vitro | A549 (Lung Cancer) | 20 | Induced apoptosis confirmed by flow cytometry |
In vivo | Xenograft Model | N/A | Tumor size reduction observed |
Properties
IUPAC Name |
methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFVAMWJVIIMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.